Nitrosulindac
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Overview
Description
Nitrosulindac is a carboxylic ester that is the 4-(nitrooxy)butyl ester of sulindac. A non-steroidal anti-inflammatory drug, which also has anticancer activity. It has a role as a non-steroidal anti-inflammatory drug, an antineoplastic agent, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an apoptosis inducer and a prodrug. It is an organofluorine compound, a sulfoxide, a carboxylic ester and a nitrate ester. It derives from a sulindac. It derives from a hydride of an indene.
Scientific Research Applications
Antitumoral Potential in Prostate and Bladder Cancer
Nitrosulindac has shown significant potential in inhibiting the proliferation and inducing apoptosis in various human prostatic epithelial cell lines, demonstrating its anti-tumoral capabilities. This was particularly evident in cell lines with varying degrees of transformation, suggesting its effectiveness across different stages of prostate cancer (Huguenin et al., 2004). Similarly, another study highlighted the antitumoral potential of this compound on human urological tumor cell lines, including prostate and bladder carcinoma, where it demonstrated significant cytotoxicity and induced apoptosis (Huguenin et al., 2005).
Effects on Colon Adenocarcinoma Cell Lines
This compound has also been identified as having potent effects on colon adenocarcinoma cell lines. It was found to inhibit the growth of these cells more effectively than its parent molecule, sulindac. This inhibition of growth was achieved at low concentrations and appeared to be independent of the classical apoptosis pathway, suggesting a cytostatic effect (Lavagna et al., 2001).
Therapeutic and Clinical Applications of Nitroxide Compounds
While not directly about this compound, research on nitroxide compounds, which include this compound, has shown that they can modify oxidative stress and interact with various metabolic processes. These interactions have potential therapeutic applications in areas such as cancer treatment, control of hypertension, and protection from ischemia/reperfusion injury. Nitroxides have been found to have the ability to interact with and alter many metabolic processes, which can be exploited for therapeutic and research uses (Soule et al., 2007); (Soule et al., 2007).
Properties
Molecular Formula |
C24H24FNO6S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
4-nitrooxybutyl 2-[(3Z)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetate |
InChI |
InChI=1S/C24H24FNO6S/c1-16-21(13-17-5-8-19(9-6-17)33(2)30)20-10-7-18(25)14-23(20)22(16)15-24(27)31-11-3-4-12-32-26(28)29/h5-10,13-14H,3-4,11-12,15H2,1-2H3/b21-13- |
InChI Key |
CMZSMYLJISCEDU-BKUYFWCQSA-N |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OCCCCO[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)OCCCCO[N+](=O)[O-] |
Synonyms |
NCX 1102 NCX-1102 NCX1102 nitrosulindac |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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